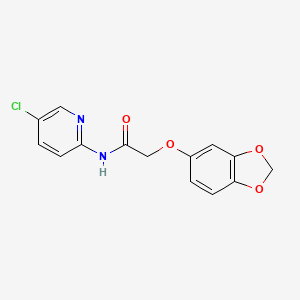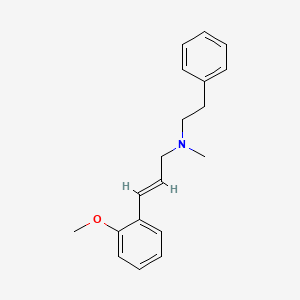
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as BDP-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP-1 is a small molecule that belongs to the class of benzodioxole-containing compounds, and it has been shown to exhibit promising biological activities.
作用機序
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to exhibit several biochemical and physiological effects. Studies have shown that 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide can induce DNA damage and inhibit DNA repair, which may contribute to its antiproliferative activity. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other xenobiotics, which may have implications for its use in combination with other drugs.
実験室実験の利点と制限
One advantage of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to exhibit potent antiproliferative activity against several cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. One limitation of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide is its lack of selectivity for cancer cells, which may limit its use in clinical applications.
将来の方向性
There are several future directions for research on 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide. One area of research could focus on the development of more selective derivatives of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide that exhibit greater specificity for cancer cells. Another area of research could focus on the use of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide in combination with other drugs to enhance its anticancer activity. Finally, research could focus on the use of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide in animal models to evaluate its efficacy and safety in vivo.
合成法
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide can be synthesized using a straightforward method that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then converted to the acetamide derivative by reaction with acetic anhydride and a base such as triethylamine.
科学的研究の応用
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide as a potential anticancer agent. Studies have shown that 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide exhibits potent antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-9-1-4-13(16-6-9)17-14(18)7-19-10-2-3-11-12(5-10)21-8-20-11/h1-6H,7-8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXUWCJFNWEVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B5440595.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5440605.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5440609.png)
![6-tert-butyl-N,1-dimethyl-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5440628.png)


![4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol](/img/structure/B5440636.png)
![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-quinolinecarboxylic acid](/img/structure/B5440642.png)


![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5440693.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5440697.png)